Bis(triphenylphosphoranylidene)ammonium nitrite ([(Ph3P)2N]NO2) is a salt formed by the reaction of bis(triphenylphosphoranylidene)ammonium chloride ([(Ph3P)2N]Cl), also known as PPNCl, with sodium nitrite (NaNO2). This reaction is a simple metathesis, where the chloride ion (Cl-) is replaced by the nitrite ion (NO2-). The resulting compound has been characterized using various techniques, including X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [].
Bis(triphenylphosphoranylidene)ammonium nitrite has been explored as a catalyst for various organic transformations. Its applications include:
Bis(triphenylphosphoranylidene)ammonium nitrite is a chemical compound characterized by the formula . It consists of a bis(triphenylphosphoranylidene) cation paired with a nitrite anion. The compound features two triphenylphosphoranylidene groups, which are known for their sterically bulky nature, contributing to the stability and unique properties of the compound. The structure of bis(triphenylphosphoranylidene)ammonium nitrite allows it to form stable salts with various anions, making it a valuable reagent in synthetic chemistry .
This property is particularly useful for isolating reactive anions that are otherwise difficult to crystallize .
The synthesis of bis(triphenylphosphoranylidene)ammonium nitrite typically involves the reaction of triphenylphosphine with a suitable nitrogen source, followed by treatment with sodium nitrite. A common synthetic route is:
This method capitalizes on the stability of the triphenylphosphoranylidene framework to facilitate the formation of the desired salt .
Bis(triphenylphosphoranylidene)ammonium nitrite finds applications in various fields:
Several compounds share structural similarities with bis(triphenylphosphoranylidene)ammonium nitrite, particularly those containing phosphoranylidene or phosphonium groups. Notable similar compounds include:
Compound | Cation Structure | Anion | Key Features |
---|---|---|---|
Bis(triphenylphosphoranylidene) ammonium nitrite | Bis(triphenylphosphoranylidene) | Nitrite | Stable, versatile in reactions |
Bis(triphenylphosphine) iminium chloride | Bis(triphenylphosphine) | Chloride | Precursor for various salts |
Triphenylphosphonium bromide | Triphenylphosphonium | Bromide | Commonly used in organic synthesis |
Diphosphonium salts | Diphosphonium | Various | Different reactivity compared to phosphoranylidene |
The uniqueness of bis(triphenylphosphoranylidene)ammonium nitrite lies in its dual phosphoranylidene structure and its ability to form stable salts with reactive anions like nitrite, which enhances its utility in synthetic applications .
Single-crystal X-ray diffraction studies of related [PPN]^+^ salts reveal critical structural details. In the chloride analogue [PPN]Cl, the cation adopts a bent P=N=P configuration with a bond angle of 133° and equivalent P–N bond lengths of 1.597 Å [3]. This geometry arises from the delocalized electronic structure of the ylidic backbone, which permits flexibility in the P=N=P angle depending on counterion interactions. For [PPN][NO~2~], analogous bending is expected, though the nitrite anion’s smaller size compared to chloride may induce subtle variations in unit cell parameters. The cation’s triphenyl groups create a steric shield, leading to elongated unit cell dimensions typical of bulky phosphazenium salts [3].
The spatial arrangement of [PPN]^+^ and NO~2~^-^ in the crystal lattice is governed by electrostatic and steric factors. In copper nitrite complexes containing [PPN]^+^, the nitrite anion coordinates via one oxygen atom (Cu–O = 1.967 Å) with a weaker secondary interaction (Cu–O = 2.462 Å) [4]. This asymmetric binding suggests that the nitrite anion occupies interstitial sites between [PPN]^+^ cations, with phenyl groups enforcing a layered packing motif. The lack of direct cation-anion hydrogen bonding further highlights the dominance of steric over electrostatic interactions in the solid state [4].
The [PPN]^+^ cation features a central nitrogen atom bonded to two triphenylphosphoranylidene groups via ylidic P=N bonds. Quantum chemical calculations indicate significant electron delocalization across the P=N=P framework, resulting in a resonance-stabilized structure. The ylidic character reduces bond order to approximately 1.5, consistent with the intermediate bond length (1.597 Å) observed crystallographically [3]. Natural Bond Orbital (NBO) analysis reveals partial double-bond character, with lone pairs on nitrogen participating in conjugation with adjacent phosphorus atoms.
The triphenyl substituents impose substantial steric bulk, with van der Waals radii totaling ~8.5 Å across the cation. This steric profile shields the nitrite anion from external reactants, making [PPN][NO~2~] a stable nitrite source in synthetic applications [3]. Electronically, the phenyl rings exert a mild electron-withdrawing effect via inductive mechanisms, polarizing the P=N bonds and enhancing the cation’s Lewis acidity. However, conjugation between phenyl π-systems and phosphorus d-orbitals partially offsets this effect, resulting in a net weakly acidic character [4].
The nitrite anion exhibits ambidentate behavior, capable of coordinating through oxygen (nitrito, η^1^-ONO) or nitrogen (nitro, η^1^-NO~2~). In [PPN][NO~2~], infrared spectroscopy and X-ray data favor oxygen-bound nitrito coordination, as evidenced by ν(NO) stretches near 1250 cm^-1^ and asymmetric NO~2~^-^ geometry [4]. Comparative studies of cobalt nitrite complexes demonstrate that nitro coordination becomes favored in more electron-deficient environments, suggesting that the [PPN]^+^ cation’s electronic effects stabilize the nitrito form [5].
Nitrite’s resonance hybrid comprises two dominant forms: a nitro structure (O=N–O^-^) and a nitrito structure (^-^O–N=O). In [PPN][NO~2~], the nitrito form predominates, as indicated by N–O bond lengths of ~1.21 Å (shorter) and ~1.25 Å (longer) in related complexes [4]. This asymmetry reflects partial double-bond character in one N–O bond and single-bond character in the other. Hybrid Density Functional Theory (DFT) calculations estimate a 60:40 contribution ratio favoring the nitrito resonance form in the solid state [5].
Table 1: Structural Parameters of [PPN]^+^ and NO~2~^-^ in Related Complexes
Parameter | [PPN]Cl [3] | [PPN][LCuNO~2~] [4] | Cobalt Nitrito Complex [5] |
---|---|---|---|
P=N=P Angle (°) | 133 | – | – |
P–N Bond Length (Å) | 1.597 | – | – |
N–O Bond Length (Å) | – | 1.21, 1.25 | 1.18, 1.26 |
Coordination Mode | – | η^1^-ONO | η^1^-ONO |